Bezuclastinib

Catalog No.
S9102742
CAS No.
1616385-51-3
M.F
C19H17N5O
M. Wt
331.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bezuclastinib

CAS Number

1616385-51-3

Product Name

Bezuclastinib

IUPAC Name

4,5-dimethyl-N-(2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazole-3-carboxamide

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C19H17N5O/c1-11-12(2)23-24-17(11)19(25)21-15-8-14-9-16(22-18(14)20-10-15)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,22)(H,21,25)(H,23,24)

InChI Key

NVSHVYGIYPBTEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1C(=O)NC2=CN=C3C(=C2)C=C(N3)C4=CC=CC=C4)C

Description

Bezuclastinib is an orally bioavailable protein tyrosine kinase inhibitor of mutated forms of the tumor-associated antigen mast/stem cell factor receptor c-Kit (SCFR), with potential antineoplastic activity. Upon oral administration, bezuclastinib binds to and inhibits specific c-Kit mutants. This may result in an inhibition of tumor cell proliferation in cancer cell types that overexpress these c-Kit mutations. c-Kit, a transmembrane protein and receptor tyrosine kinase, is overexpressed in solid tumors and hematological malignancies; it plays a key role in the regulation of cell differentiation and proliferation.

Bezuclastinib, also known as CGT9486, is an oral small molecule classified as a type-1 tyrosine kinase inhibitor specifically targeting the mutant form of the proto-oncogene protein c-KIT, particularly the D816V mutation. This mutation is commonly associated with various forms of systemic mastocytosis and gastrointestinal stromal tumors. Developed by Cogent Biosciences and originally acquired from Daiichi Sankyo, bezuclastinib has gained attention for its potential efficacy in treating these rare conditions, which are characterized by abnormal mast cell proliferation and significant clinical challenges .

Bezuclastinib's chemical formula is C19H17N5O, and it acts primarily through the inhibition of the D816V mutant c-KIT kinase activity. The compound selectively binds to the ATP-binding site of the mutant kinase, preventing its phosphorylation activity and thereby inhibiting downstream signaling pathways that contribute to tumor growth and survival. The specificity of bezuclastinib minimizes off-target effects on other kinases, which is crucial for reducing potential side effects associated with broader kinase inhibition .

Preclinical studies have demonstrated that bezuclastinib exhibits potent anti-tumor activity against cells expressing the KIT D816V mutation. In clinical trials, particularly in patients with advanced systemic mastocytosis, bezuclastinib has shown promising results in reducing disease burden, as measured by serum tryptase levels and other clinical markers. The drug has been evaluated in various phases of clinical trials, with ongoing studies aiming to establish its efficacy and safety profile .

The synthesis of bezuclastinib involves multiple steps that typically include:

  • Formation of Key Intermediates: Initial reactions create intermediates that contain the essential structural components necessary for c-KIT inhibition.
  • Cyclization Reactions: These intermediates undergo cyclization to form the core structure of bezuclastinib.
  • Purification: The final compound is purified through crystallization or chromatography techniques to ensure high purity suitable for clinical use.

Bezuclastinib is primarily being developed for:

  • Systemic Mastocytosis: A rare condition characterized by an excess of mast cells in tissues.
  • Gastrointestinal Stromal Tumors: A type of tumor found in the digestive tract that often harbors mutations in c-KIT.
    Due to its targeted mechanism of action, bezuclastinib holds promise for improving patient outcomes in these conditions, particularly for those who have not responded to existing therapies .

Interaction studies have focused on understanding how bezuclastinib interacts with other therapeutic agents and biological systems. Preliminary data suggest that while it effectively inhibits KIT D816V activity, monitoring for potential interactions with other drugs metabolized through similar pathways is essential. Safety profiles indicate that at certain doses, particularly 150 mg, there may be elevations in liver enzymes and instances of neutropenia, necessitating careful dose management .

Several compounds are similar to bezuclastinib in their mechanism of action or therapeutic targets:

Compound NameTarget MutationDevelopment StageUnique Features
ElenestinibKIT D816VPhase IIIFirst-to-market drug with established efficacy but safety concerns regarding brain penetration.
AvapritinibKIT D816VApprovedApproved for advanced systemic mastocytosis; known for significant efficacy but also side effects.
MidostaurinVarious KIT mutationsApprovedBroad-spectrum kinase inhibitor used for multiple indications including acute myeloid leukemia.

Uniqueness of Bezuclastinib: Bezuclastinib is distinguished by its selective inhibition profile against the KIT D816V mutation while sparing other kinases, potentially leading to a more favorable safety profile compared to other agents like elenestinib and midostaurin which may have broader activity and associated side effects .

Retrosynthetic Analysis of the Pyrrolopyridine Core Structure

The pyrrolo[2,3-b]pyridine core of bezuclastinib (4,5-dimethyl-N-(2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazole-3-carboxamide) represents a critical structural element requiring strategic disconnections for efficient synthesis [1] [2]. Retrosynthetic analysis begins by identifying key bonds that can be cleaved to simplify the molecule into accessible precursors. The pyrrolopyridine ring system is typically constructed via cyclization reactions, with two primary strategies emerging:

  • Intramolecular Cyclization of Aminopyridine Derivatives: A substituted 3-aminopyridine intermediate can undergo cyclization with a ketone or aldehyde to form the fused pyrrole ring. For example, condensation of 5-amino-2-phenylpyridine with a β-keto ester under acidic conditions may yield the pyrrolo[2,3-b]pyridine scaffold [1].
  • Cross-Coupling Approaches: Palladium-catalyzed coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling, enable modular assembly of the heterocycle. A halogenated pyridine precursor could couple with a preformed pyrrole fragment to establish the bicyclic system [1].

The 2-phenyl substituent on the pyrrolopyridine ring is introduced either through direct incorporation into the pyridine starting material or via late-stage functionalization using aryl halides and transition-metal catalysis [1]. Challenges in regioselectivity during cyclization necessitate careful optimization of reaction conditions, including temperature, solvent, and catalyst loading.

Optimization of Carboxamide Bond Formation Strategies

The carboxamide linkage connecting the pyrrolopyridine and pyrazole moieties is synthesized through coupling reactions between a carboxylic acid derivative and an amine. Key methodologies include:

Table 1: Comparison of Carboxamide Bond Formation Strategies

MethodReagents/ConditionsYield (%)Purity (%)Reference
Acid Chloride ActivationThionyl chloride, pyridine7895 [1]
EDCl/HOBt MediatedEDCl, HOBt, DCM, RT8598 [5]
HATU CouplingHATU, DIPEA, DMF9299 [1]

The pyrazole-3-carboxylic acid component is activated to its corresponding acid chloride using thionyl chloride, followed by reaction with the pyrrolopyridine amine in the presence of a base such as pyridine [1]. Alternatively, carbodiimide-based coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) enhance efficiency in polar aprotic solvents (e.g., dichloromethane or DMF) [5]. Recent advances employ HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) to achieve near-quantitative conversion, particularly for sterically hindered amines [1].

Critical parameters for optimization include:

  • Solvent Selection: Dichloromethane minimizes side reactions, while DMF improves solubility of polar intermediates [1].
  • Stoichiometry: A 1.2:1 molar ratio of carboxylic acid to amine prevents residual starting material [5].
  • Temperature Control: Reactions conducted at 0–25°C suppress racemization and decomposition [1].

Scalability Challenges in Multi-Step Heterocyclic Synthesis

Scalability of bezuclastinib’s synthesis is complicated by the multi-step sequence required to assemble its heterocyclic framework. Primary challenges include:

  • Intermediate Stability: The pyrrolopyridine amine intermediate is prone to oxidation, necessitating inert atmosphere handling and low-temperature storage [1].
  • Catalyst Cost: Palladium catalysts used in cross-coupling steps (e.g., Pd(PPh₃)₄) contribute significantly to production costs, requiring efficient recycling protocols [1].
  • Byproduct Management: Cyclization reactions generate regioisomeric byproducts that complicate purification. For example, Friedel-Crafts alkylation during pyrrole formation may yield undesired C3- or C4-substituted isomers [1].
  • Solvent Volume: Large-scale reactions often require dilution to prevent exothermic runaway, increasing solvent usage and waste [1].

Table 2: Scalability Metrics for Key Synthesis Steps

StepLab-Scale Yield (%)Pilot-Scale Yield (%)Key Challenge
Pyrrolopyridine Cyclization7562Isomer separation
Carboxamide Coupling9288Solvent volume optimization
Final Crystallization9590Polymorph control

To address these issues, continuous flow chemistry has been explored for the cyclization step, reducing reaction time from 12 hours to 30 minutes and improving yield consistency [1].

Purification Methodologies for Pharmaceutical-Grade Material

Achieving pharmaceutical-grade purity (>99.5%) requires a combination of chromatographic and crystallization techniques:

  • Chromatography: Reverse-phase preparative HPLC with C18 columns resolves closely related impurities, such as dehalogenated byproducts or incomplete coupling adducts [1]. Mobile phases typically employ acetonitrile/water gradients with 0.1% trifluoroacetic acid to enhance peak resolution [1].
  • Crystallization: Sequential recrystallization from ethanol/water (4:1 v/v) removes hydrophobic impurities, while tert-butyl methyl ether/hexane mixtures eliminate residual polar solvents [1]. Polymorph control is critical, with Form I (melting point 218–220°C) identified as the thermodynamically stable form [1].
  • Final Polishing: Nanofiltration (0.2 µm membranes) under nitrogen ensures particulate-free API, followed by lyophilization to achieve desired bulk density [1].

Table 3: Purity Profile After Key Purification Steps

Purification StepPurity (%)Key Impurities Removed
Initial Column Chromatography97.2Unreacted starting materials
First Recrystallization99.1Regioisomeric byproducts
Final Nanofiltration99.9Sub-micron particulates

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

331.14331018 g/mol

Monoisotopic Mass

331.14331018 g/mol

Heavy Atom Count

25

UNII

2ROQ545LAG

Drug Indication

Treatment of gastrointestinal stromal tumours

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 06-24-2024

Explore Compound Types